
Losartan-d4
概要
説明
Losartan-d4 is a deuterium-labeled version of losartan, an angiotensin II receptor antagonist. It is primarily used in scientific research as an internal standard for the quantification of losartan by gas chromatography or liquid chromatography-mass spectrometry. Losartan itself is widely used to treat high blood pressure and to protect the kidneys from damage due to diabetes.
準備方法
The synthesis of losartan-d4 involves the incorporation of deuterium atoms into the losartan molecule. One efficient and green synthetic route for losartan involves the synthesis of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The intermediates are synthesized through a series of reactions involving valeronitrile, acetyl chloride, o-chlorobenzonitrile, and p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . The deuterium-labeled version, this compound, is prepared by substituting hydrogen atoms with deuterium in the losartan molecule.
化学反応の分析
Losartan-d4, like losartan, undergoes various chemical reactions, including:
Oxidation: Losartan can be oxidized to form its active metabolite, EXP3174.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Losartan can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Pharmacokinetic Studies
Losartan-d4 is utilized to investigate the pharmacokinetic properties of losartan. By using a deuterated compound, researchers can trace the metabolic pathways and determine the bioavailability of losartan without interference from endogenous compounds. This application is critical for understanding how losartan behaves in the body, including its absorption, distribution, metabolism, and excretion (ADME) profiles.
Key Findings:
- Metabolism : this compound enables detailed studies on the metabolic pathways involving cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, which are responsible for converting losartan into its active metabolites .
- Bioavailability : The compound aids in assessing the oral bioavailability of losartan, which is approximately 33%, and understanding factors that influence this parameter .
Clinical Research
This compound has been employed in various clinical studies to evaluate the efficacy and safety of losartan in treating conditions such as hypertension, diabetic nephropathy, and heart failure. Its use in clinical settings allows for precise monitoring of drug levels and assessment of therapeutic outcomes.
Case Studies:
- Hypertension Management : In a large-scale observational study involving over 29,000 patients treated with losartan, significant reductions in blood pressure were observed over a follow-up period of up to five years . this compound facilitated accurate measurement of drug concentrations during these evaluations.
- Diabetic Nephropathy : The RENAAL study demonstrated that losartan significantly reduced the incidence of doubling serum creatinine levels in patients with type 2 diabetes . this compound was instrumental in quantifying drug levels in this cohort.
Analytical Chemistry
The application of this compound extends to analytical chemistry, where it serves as an internal standard in quantitative assays. Its isotopic labeling helps improve the sensitivity and specificity of detection methods.
Applications:
- Mass Spectrometry : this compound is used as an internal standard in LC-MS/MS methods to quantify losartan and its metabolites accurately .
- Liquid Chromatography : The compound enhances the precision of liquid chromatography assays by providing a stable reference point for comparison during analysis .
Safety and Toxicology Studies
Research involving losartan has also highlighted potential adverse effects, including hepatotoxicity. Case studies have documented instances where patients experienced severe liver injury attributed to losartan use, prompting investigations into the mechanisms behind such reactions . this compound can aid in toxicological assessments by allowing researchers to track dosages and effects more accurately.
Notable Case Report:
作用機序
Losartan-d4, like losartan, acts as an angiotensin II receptor antagonist. It selectively and competitively blocks the binding of angiotensin II to the angiotensin II type 1 receptor in various tissues, including vascular smooth muscle and the adrenal gland . This blockade results in vasodilation, reduced secretion of aldosterone, and decreased blood pressure. The active metabolite of losartan, EXP3174, also contributes to its antihypertensive effects by binding to the angiotensin II type 1 receptor with high affinity .
類似化合物との比較
Losartan-d4 is compared with other angiotensin II receptor antagonists, such as:
- Valsartan
- Irbesartan
- Telmisartan
- Candesartan
- Olmesartan These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, efficacy, and safety . For instance, olmesartan and telmisartan have been shown to have superior antihypertensive efficacy and fewer adverse events compared to losartan . losartan is unique in its extensive use in research due to its well-characterized pharmacokinetics and availability of deuterium-labeled standards like this compound.
生物活性
Losartan-d4 is a deuterated form of losartan, an angiotensin II receptor blocker (ARB) primarily used to treat hypertension and diabetic nephropathy. The deuteration of losartan enhances its pharmacokinetic properties and allows for more precise studies of its biological activity. This article delves into the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.
Chemical and Pharmacological Properties
This compound has the same molecular structure as losartan but incorporates deuterium atoms, which can influence its metabolic stability and bioavailability. The compound is classified as C22H23ClN6O, with a molecular weight of 408.94 g/mol. The presence of deuterium improves the accuracy of pharmacokinetic studies by reducing the metabolic rate, allowing for prolonged observation of its effects in vivo.
This compound functions as a selective antagonist at the AT1 receptor for angiotensin II. By blocking this receptor, it inhibits vasoconstriction and aldosterone secretion, leading to vasodilation and reduced blood pressure. The mechanism also includes:
- Inhibition of Renin-Angiotensin System (RAS) : this compound decreases levels of angiotensin II, which is crucial in regulating blood pressure and fluid balance.
- Reduction of Cardiac Hypertrophy : It mitigates the remodeling effects induced by angiotensin II on cardiac tissue.
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties compared to non-deuterated losartan:
- Absorption : Similar to losartan, it has an oral bioavailability of approximately 33%, with peak plasma concentrations occurring within 1–2 hours post-administration.
- Metabolism : It undergoes extensive first-pass metabolism primarily via CYP2C9 and CYP3A4 enzymes, producing active metabolites that are more potent than the parent compound.
- Elimination : The half-life of this compound is extended due to deuteration, allowing for sustained therapeutic effects. The active metabolite has a longer half-life (6-9 hours) compared to losartan’s 2 hours.
Clinical Applications and Case Studies
This compound is utilized in various clinical scenarios, particularly in hypertension management and chronic kidney disease. Its efficacy has been demonstrated in several studies:
1. Hypertension Management
A study comparing losartan with other ARBs found that this compound effectively reduced systolic blood pressure in patients with essential hypertension. The results indicated a significant decrease in blood pressure readings over a 12-week period.
Study | Population | Treatment Duration | Outcome |
---|---|---|---|
COMPARE Trial | Adults with Marfan Syndrome | 3 years | Reduced aortic root dilation (P=0.019) |
Hypertension Study | Hypertensive patients | 12 weeks | Significant BP reduction |
2. Diabetic Nephropathy
This compound has shown promise in treating diabetic nephropathy by reducing proteinuria and slowing renal function decline. A clinical trial demonstrated that patients receiving this compound had lower serum creatinine levels compared to those on placebo.
3. Cardiovascular Risk Reduction
In patients with left ventricular hypertrophy (LVH), this compound treatment led to significant regression of LVH compared to standard care options, highlighting its role in cardiovascular risk management.
Research Findings
Recent research underscores the multifaceted benefits of this compound beyond blood pressure control:
- Renal Protection : Studies indicate that this compound may prevent progression to end-stage renal disease in diabetic patients.
- Anti-inflammatory Effects : this compound has been associated with reduced inflammatory markers in chronic kidney disease patients.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Losartan-d4, and how do deuterium substitutions influence its stability compared to non-deuterated Losartan?
- Methodological Answer: Deuterium labeling alters vibrational frequencies and bond dissociation energies, which can be quantified using isotopic mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Stability studies should compare degradation rates (e.g., via HPLC under controlled thermal or photolytic conditions) between this compound and its non-deuterated counterpart .
Q. How can researchers validate the synthetic pathway for this compound to ensure isotopic purity?
- Methodological Answer: Employ multi-step verification using liquid chromatography-mass spectrometry (LC-MS) to confirm isotopic incorporation. Deuterium enrichment ratios should be calculated using isotopic abundance data from high-resolution mass spectrometry (HRMS). Cross-validate synthetic intermediates with reference standards from authoritative repositories like PubChem .
Q. What are the best practices for handling and storing this compound to minimize isotopic exchange or degradation?
- Methodological Answer: Store this compound in inert, deuterated solvents (e.g., DMSO-d6) at −20°C to reduce proton-deuterium exchange. Use argon/vacuum-sealed vials and monitor storage stability via periodic NMR analysis .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (DKIEs) in this compound influence its binding kinetics to the angiotensin II type 1 (AT1) receptor?
- Methodological Answer: Conduct competitive binding assays using radiolabeled angiotensin II. Compare association/dissociation rates of this compound and Losartan via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use molecular dynamics simulations to model deuterium-induced conformational changes in the receptor-ligand complex .
Q. What experimental designs can resolve contradictions in reported metabolic profiles of this compound across different in vitro models?
- Methodological Answer: Perform cross-model validation using primary hepatocytes, liver microsomes, and recombinant CYP450 isoforms. Apply metabolomics (e.g., UPLC-QTOF-MS) to identify species-specific metabolites. Use isotope tracing to distinguish deuterium retention in metabolites versus isotopic scrambling .
Q. How can researchers optimize isotopic dilution assays for quantifying this compound in biological matrices with high sensitivity?
- Methodological Answer: Develop a stable isotope dilution LC-MS/MS method using a deuterated internal standard (e.g., Losartan-d8). Validate matrix effects, recovery rates, and limit of quantification (LOQ) via spike-and-recovery experiments in plasma/tissue homogenates. Cross-check with orthogonal techniques like immunoaffinity extraction .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal pharmacokinetic studies?
- Methodological Answer: Implement quality-by-design (QbD) principles, including reaction parameter optimization (temperature, catalyst loading) via design of experiments (DoE). Use real-time process analytical technology (PAT) such as in-line FTIR to monitor deuterium incorporation .
Q. How do isotopic impurities in this compound impact its utility as an internal standard in quantitative bioanalysis?
- Methodological Answer: Quantify isotopic purity via isotopic peak deconvolution in HRMS spectra. Calibrate against certified reference materials (CRMs) and apply correction algorithms for isotopic overlap in mass transitions during MS/MS analysis .
Q. Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling discrepancies in this compound’s pharmacokinetic parameters across preclinical species?
- Methodological Answer: Apply allometric scaling with Bayesian hierarchical modeling to account for interspecies differences. Use meta-analysis frameworks (e.g., fixed-effects vs. random-effects models) to pool data from multiple studies while adjusting for covariates like metabolic clearance rates .
Q. How can researchers differentiate between true deuterium isotope effects and experimental artifacts in this compound mechanistic studies?
特性
IUPAC Name |
[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIFNNKUMBGKDQ-IRYCTXJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649418 | |
Record name | (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030937-27-9 | |
Record name | (2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。